Nonate

描述

Nonate, identified in historical and chemical literature as calcium pelargonate, is a calcium salt derived from pelargonic acid (nonanoic acid, CH₃(CH₂)₇COOH). Its chemical formula is Ca[CH₃(CH₂)₇COO]₂·H₂O, indicating a hydrated structure with two pelargonate anions bound to a calcium cation . Pelargonic acid, a nine-carbon fatty acid, is naturally occurring in some plants and animal fats. Historically, this compound has been referenced in early 20th-century botanical texts, such as El Medico Botanico Criollo (1901), though its applications remain less defined compared to other carboxylates .

属性

分子式 |

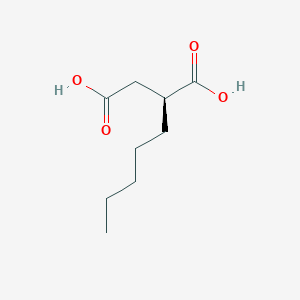

C9H16O4 |

|---|---|

分子量 |

188.22 g/mol |

IUPAC 名称 |

(2S)-2-pentylbutanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

InChI 键 |

FNZSVEHJZREFPF-ZETCQYMHSA-N |

SMILES |

CCCCCC(CC(=O)O)C(=O)O |

手性 SMILES |

CCCCC[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

CCCCCC(CC(=O)O)C(=O)O |

物理描述 |

Solid |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Nonate belongs to the broader class of calcium carboxylates, which are salts of carboxylic acids with varying carbon chain lengths. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Solubility Comparison of Calcium Carboxylates

Key Findings:

Solubility Trends: Solubility decreases with increasing carbon chain length. This compound (C9) exhibits negligible solubility, contrasting sharply with shorter-chain analogs like calcium propionate (C3), which is highly water-soluble .

Functional Differences: Calcium Propionate: Widely used in food preservation due to antifungal properties and high solubility .

Structural Analogues :

- Calcium Pelargonate vs. Calcium Stearate (C18) : Stearate is even less soluble and used as a waterproofing agent, highlighting how chain length dictates hydrophobicity and application .

Critical Analysis of Nomenclature and Misidentifications

- Misspellings and Ambiguities: Early databases flagged "this compound" as a misspelled compound, likely due to typographical errors . However, its identification as calcium pelargonate in solubility handbooks clarifies its validity .

- Terminology Confusion: The suffix "-nonate" may also denote esters (e.g., 5-(2,2-dimethylpropyl)this compound), distinct from the calcium salt . Such variations necessitate careful differentiation in chemical nomenclature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。